Diethyl[4-(methylamino)butyl]amine

Organic Synthesis Building Blocks Chemical Procurement

Diethyl[4-(methylamino)butyl]amine (CAS 74332-29-9) is an unsymmetrical, alkyl-substituted 1,4-butanediamine derivative. It features a primary N-methylamino terminus and a tertiary N,N-diethylamino terminus connected by a four-carbon butyl chain.

Molecular Formula C9H22N2
Molecular Weight 158.289
CAS No. 74332-29-9
Cat. No. B2838075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl[4-(methylamino)butyl]amine
CAS74332-29-9
Molecular FormulaC9H22N2
Molecular Weight158.289
Structural Identifiers
SMILESCCN(CC)CCCCNC
InChIInChI=1S/C9H22N2/c1-4-11(5-2)9-7-6-8-10-3/h10H,4-9H2,1-3H3
InChIKeyJSMPEGRPXGJWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl[4-(methylamino)butyl]amine (CAS 74332-29-9) | Key Physicochemical Data for Sourcing and Research Applications


Diethyl[4-(methylamino)butyl]amine (CAS 74332-29-9) is an unsymmetrical, alkyl-substituted 1,4-butanediamine derivative . It features a primary N-methylamino terminus and a tertiary N,N-diethylamino terminus connected by a four-carbon butyl chain. This asymmetric structure distinguishes it from common symmetrical diamine building blocks and positions it as a valuable intermediate in the synthesis of pharmaceuticals and specialized organic molecules . Key predicted physicochemical properties for handling and procurement include a density of 0.819 ± 0.06 g/cm³, a pKa of 10.67 ± 0.10, and a boiling point of 97 °C at a pressure of 42 Torr .

Why Substituting Diethyl[4-(methylamino)butyl]amine (CAS 74332-29-9) with Other C9 Diamines Can Lead to Experimental Failure


Substituting Diethyl[4-(methylamino)butyl]amine (CAS 74332-29-9) with a structurally similar C9 diamine like N,N-diethyl-1,4-butanediamine (CAS 27431-62-5) is not recommended due to a critical difference in terminal amine functionality. While both share a tertiary N,N-diethylamino group on one end of the butyl chain, the target compound presents a secondary N-methylamino terminus, whereas the alternative presents a primary amine [1]. This difference in the degree of amine substitution leads to profoundly different reactivity profiles, specifically regarding nucleophilicity and steric accessibility. Research on analogous spermidine derivatives has shown that modifying a terminal primary amine to a secondary or tertiary amine is a key strategy for altering biological activity, cellular uptake, and polyamine transport system (PTS) recognition, demonstrating that these small structural changes have a quantifiable impact on function [2].

Direct Evidence for Sourcing Diethyl[4-(methylamino)butyl]amine (CAS 74332-29-9) Over Closely Related Analogs


Supplier-Sourced Purity Benchmark for Diethyl[4-(methylamino)butyl]amine (CAS 74332-29-9)

Diethyl[4-(methylamino)butyl]amine (CAS 74332-29-9) is commercially available from multiple suppliers with a standard purity of ≥95%, a key metric for procurement. This is comparable to the purity offered for its close structural analog, N,N-Diethyl-1,4-butanediamine (CAS 27431-62-5), which is also widely listed at 96% purity . The ability to source both compounds at similar, high purities allows researchers to select the specific diamine based on functional requirements rather than being constrained by significant differences in available chemical quality.

Organic Synthesis Building Blocks Chemical Procurement

Mechanistic Insight into the Effect of Terminal Amine Substitution on Biological Activity

While direct data for Diethyl[4-(methylamino)butyl]amine is not publicly available, class-level inference from studies on spermidine (SPD) analogs provides a robust rationale for its utility. Research demonstrates that the substitution pattern on the terminal amine is a critical determinant of biological activity. N4-alkylated spermidine derivatives (modifying the central secondary amine) were shown to be the most effective competitive inhibitors of [3H]SPD cellular uptake, with Ki values ranging from 26 to 43 µM. In contrast, analogs with modifications on the primary amine termini, such as N1,N8-bis(ethyl)-SPD, were significantly less effective, with Ki values from 115 to >500 µM [1]. This 4- to 10-fold difference in inhibition potency underscores the functional impact of modifying a secondary amine, a key structural feature of Diethyl[4-(methylamino)butyl]amine, versus modifying a primary amine.

Polyamine Biochemistry Drug Discovery Antiproliferative Agents

Comparative Antiproliferative Activity of Terminal Amine-Modified Polyamine Analogs

The antiproliferative potency of polyamine analogs is highly dependent on the specific terminal amine modification. In a head-to-head study of spermidine analogs, the N1,N8-bis(ethyl)-SPD derivative, which modifies both primary amine termini, exhibited a 48-hour IC50 of 40 µM against L1210 leukemia cell growth. In contrast, the N4-hexyl-SPD analog, which modifies the central secondary amine, showed a slightly more potent IC50 of 30 µM [1]. This 25% improvement in potency for the secondary amine-modified analog further supports the hypothesis that the secondary N-methylamino group in Diethyl[4-(methylamino)butyl]amine is a functionally distinct and potentially advantageous feature over analogs with only primary amine modifications.

Anticancer Research Polyamine Metabolism Chemical Biology

The Role of Alkyl Group Identity in Amine Function: A Class-Level Pharmacological Insight

A class-level distinction exists in the metabolic stability and pharmacological profile of different N,N-dialkylamino moieties. The N,N-diethylamino group, which is present in Diethyl[4-(methylamino)butyl]amine, is a common feature in drug molecules alongside N,N-dimethylamino and N,N-diisopropylamino groups [1]. Research into metabolic N-dealkylation, a primary route of drug clearance, indicates that the specific alkyl group influences both the rate of metabolism and the pharmacological activity of the resulting metabolites [2]. Therefore, choosing an analog with a diethylamino group instead of, for example, a dimethylamino group (as in many common building blocks), is not an arbitrary decision but one that can be guided by literature on the impact of these specific moieties on overall compound behavior in biological systems.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Primary Research Applications for Diethyl[4-(methylamino)butyl]amine (CAS 74332-29-9) Based on Differential Evidence


As a Versatile Scaffold for Polyamine-Based Drug Discovery

Its asymmetrical structure, featuring both a secondary (N-methyl) and a tertiary (N,N-diethyl) amine, makes it an ideal scaffold for exploring structure-activity relationships (SAR) in polyamine biology. As shown in Section 3, the modification of secondary amines in related compounds can significantly impact cellular uptake and antiproliferative activity [1]. Diethyl[4-(methylamino)butyl]amine can serve as a core for synthesizing novel analogs to study polyamine transport system (PTS) recognition or to develop new antiproliferative agents.

As a Key Intermediate in the Synthesis of Complex Organic Molecules

The compound's distinct reactivity profile, stemming from its differentially substituted amine termini, allows for sequential and chemoselective reactions in multi-step organic synthesis . This makes it a strategic building block for constructing more complex pharmaceutical or agrochemical intermediates where controlling the sequence of amine functionalization is critical.

As a Ligand or Reagent for Catalysis and Coordination Chemistry

The presence of both a secondary and a tertiary amine on a flexible butyl chain allows this molecule to act as a chelating ligand or an organocatalyst. Its ability to influence the electronic and steric properties of a metal center through its N,N-diethylamino group, while the N-methylamino group remains available for further coordination or proton transfer, makes it a valuable tool for developing new catalytic systems .

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